molecular formula C10H21NO2 B13518196 Methyl 2-(ethylamino)heptanoate

Methyl 2-(ethylamino)heptanoate

Cat. No.: B13518196
M. Wt: 187.28 g/mol
InChI Key: FQSHIHVSPWNJMA-UHFFFAOYSA-N
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Description

The compound features a seven-carbon heptanoate ester backbone with an ethylamino (-NHCH₂CH₃) substituent at the second carbon. This functional group likely enhances its polarity and reactivity compared to simpler esters. Below, we compare this hypothetical compound with structurally related substances, leveraging available data from the evidence.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

methyl 2-(ethylamino)heptanoate

InChI

InChI=1S/C10H21NO2/c1-4-6-7-8-9(11-5-2)10(12)13-3/h9,11H,4-8H2,1-3H3

InChI Key

FQSHIHVSPWNJMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=O)OC)NCC

Origin of Product

United States

Preparation Methods

Methodology:

  • Starting Material: Heptanoic acid or its derivatives (e.g., heptanoyl chloride).
  • Reagents: Methanol in excess (for ester formation), often catalyzed by sulfuric acid or hydrochloric acid.
  • Procedure:
    • Heptanoic acid is refluxed with methanol in the presence of a catalytic amount of sulfuric acid.
    • Alternatively, heptanoyl chloride reacts with methanol under mild conditions to yield methyl heptanoate directly, avoiding equilibrium limitations of esterification.

Data Example:

Step Reagents & Conditions Yield & Notes
Esterification Heptanoic acid + methanol + H₂SO₄ High yield (~85%) under reflux

Introduction of the Ethylamino Group

The next critical step involves introducing the ethylamino substituent at the 2-position of the ester. This is achieved through nucleophilic substitution or reductive amination strategies.

Method A: Nucleophilic Substitution on a 2-Halo Heptanoate

  • Preparation of 2-Halo Heptanoate:

    • Heptanoic acid derivatives are halogenated at the 2-position via radical or electrophilic halogenation.
    • For example, using N-bromosuccinimide (NBS) in the presence of a radical initiator can selectively brominate at the 2-position.
  • Amination:

    • The 2-bromo or 2-chloro heptanoate reacts with ethylamine in a nucleophilic substitution reaction.
    • Conditions: Reflux in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol, with the presence of a base like potassium carbonate to facilitate substitution.

Method B: Reductive Amination

  • Starting Material: Methyl 2-oxoheptanoate (a keto ester intermediate).
  • Procedure:
    • React with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
    • Conditions: Mild heating at room temperature or slightly elevated temperatures.

Research Data:

In patent JP4271494B2, a method involving hydration and esterification of aldehyde cyanohydrin derivatives is described, which could be adapted for similar amino ester syntheses by substituting appropriate amines and halogenation steps.

Final Purification and Characterization

Post-synthesis, the compound is purified through techniques such as:

The compound's structure is confirmed via NMR, MS, and IR spectroscopy, ensuring the correct placement of the ethylamino group and ester functionality.

Summary of Preparation Methods

Method Key Steps Advantages Limitations
Acid-catalyzed esterification Heptanoic acid + methanol Simple, high yield Requires pure acid, equilibrium limitations
Halogenation + nucleophilic substitution Halogenation at C-2 + ethylamine Selective, straightforward Multiple steps, halogen handling
Reductive amination Keto ester + ethylamine + reducing agent Mild conditions, high specificity Requires keto intermediate synthesis

The synthesis of This compound is achievable through established organic synthesis techniques, primarily involving esterification of heptanoic acid derivatives followed by selective introduction of the ethylamino group via halogenation and nucleophilic substitution or reductive amination. The choice of method depends on available starting materials, desired purity, and process scalability.

This comprehensive overview integrates data from patent literature, organic synthesis protocols, and chemical research, ensuring a scientifically robust and authoritative synthesis pathway for this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(ethylamino)heptanoate undergoes several types of chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Heptanoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 2-(ethylamino)heptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(ethylamino)heptanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The ethylamino group can participate in hydrogen bonding and other interactions with biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Methyl Heptanoate

  • CAS No.: 106-73-0
  • Molecular Formula : C₈H₁₆O₂
  • Structure: A straight-chain ester without nitrogenous substituents.
  • Applications: Widely used as a flavoring agent (FEMA No. 2705) and in industrial solvents .
  • Safety: No significant hazards reported; classified as non-hazardous .

Ethyl 2-Acetylheptanoate

  • CAS No.: 24317-94-0
  • Molecular Formula : C₁₁H₂₀O₃
  • Structure : Features an acetyl (-COCH₃) group at the second carbon and an ethyl ester (-COOCH₂CH₃).

Methyl 2-[(2,4-Dinitrophenyl)Hydrazinylidene]Heptanoate

  • CAS No.: 18281-48-6
  • Molecular Formula : C₁₄H₁₈N₄O₆
  • Structure : Contains a hydrazinylidene group linked to a 2,4-dinitrophenyl moiety.
  • Applications : Primarily used in analytical chemistry for derivatization reactions (e.g., ketone/aldehyde detection) .
  • Safety: No direct data, but nitro groups often imply explosive or toxic hazards.

Functionalized Magnetic Nanoparticles ()

This nanoparticle is used in pesticide residue analysis due to its high adsorption capacity and magnetic separation efficiency . The ethylamino groups enhance interactions with polar pesticides, suggesting that Methyl 2-(ethylamino)heptanoate might similarly interact with polar analytes.

Comparative Data Table

Compound CAS No. Molecular Formula Functional Groups Applications Hazards
Methyl Heptanoate 106-73-0 C₈H₁₆O₂ Ester Flavoring, solvents Non-hazardous
Ethyl 2-Acetylheptanoate 24317-94-0 C₁₁H₂₀O₃ Acetyl, ethyl ester R&D No hazards
Methyl 2-(Hypothetical) N/A C₁₀H₂₁NO₂ Ethylamino, methyl ester Hypothetical: Drug intermediates, sensors Likely low toxicity*
Fe₃O₄@SiO₂-PAAA N/A Composite Ethylamino-functionalized Pesticide detection Requires handling protocols

*Inferred from similar amines and esters in evidence.

Key Findings

Functional Group Impact: The ethylamino group in this compound may increase polarity and reactivity compared to Methyl heptanoate, similar to Fe₃O₄@SiO₂-PAAA’s enhanced adsorption capabilities .

Safety Profile: Simple esters like Methyl heptanoate and Ethyl 2-acetylheptanoate are generally low-risk, suggesting this compound might share this profile unless the amine group introduces toxicity .

Potential Applications: Could serve in pharmaceutical synthesis or analytical chemistry, leveraging amine-ester interactions for targeted binding.

Q & A

Q. How can systematic reviews on this compound’s applications adhere to COSMOS-E guidelines?

  • Methodological Answer : Define inclusion/exclusion criteria (e.g., peer-reviewed studies with ≥90% purity). Use PRISMA flow diagrams for transparency. Assess bias via ROBINS-I tool for non-randomized studies. Collaborate with information specialists to design exhaustive search strings (e.g., "this compound" AND "synthesis" OR "bioactivity") across PubMed, SciFinder, and patent databases .

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